Superior Synthetic Yield for Rimantadine Production: Catalytic Hydrogenation vs. Legacy Routes
The catalytic hydrogenation of 1-adamantan-1-yl-ethanone oxime over 5% Pt/C in acidic ethanol under mild conditions (10–60 °C, 170–1500 kPa) delivers rimantadine in >95% yield [1]. By contrast, the Leuckart-Wallach reductive amination of the parent ketone (1-adamantyl methyl ketone) achieves only up to 82% yield and requires tedious workup [1], while lithium aluminum hydride reduction of the same oxime—though yielding 90.7%—poses significant safety hazards and cost barriers for scale-up [2]. This yield differential directly translates to lower cost-per-kilogram of the final API when the oxime intermediate is selected.
| Evidence Dimension | Isolated yield of rimantadine hydrochloride from the intermediate |
|---|---|
| Target Compound Data | >95% yield via Pt/C catalytic hydrogenation of 1-adamantan-1-yl-ethanone oxime |
| Comparator Or Baseline | Up to 82% yield via Leuckart-Wallach reductive amination of 1-adamantyl methyl ketone; 90.7% yield via LiAlH4 reduction of the oxime |
| Quantified Difference | Minimum 13 percentage-point yield advantage over the ketone route; comparable to LiAlH4 but with superior safety and cost profile |
| Conditions | Pt/C (5%), H2 at 25–115 psia, ethanol/HCl or glacial acetic acid, 10–60 °C |
Why This Matters
Higher yield and safer process conditions make the oxime the economically and operationally preferred intermediate for rimantadine manufacturers.
- [1] EP0162444B1. Process for preparing rimantadine. E.I. Du Pont de Nemours and Company. Filed 1985. (See pp. 2–4 for comparative yields and conditions.) View Source
- [2] EP0162444B1 / data.epo.org. Comparative Example: LiAlH4 reduction yielding 90.7% rimantadine hydrochloride. View Source
